

Zymosterol-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Zymosterol-d5

Cat. No.: B12398716

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This technical guide provides an in-depth overview of **Zymosterol-d5**, a deuterated analog of the critical sterol intermediate, zymosterol. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations to support ongoing research in sterol metabolism and related fields.

Core Compound Data

Zymosterol-d5 serves as an invaluable tool, primarily as an internal standard for mass spectrometry-based quantification of zymosterol and other related sterols. Its isotopic labeling ensures accurate and precise measurements in complex biological matrices.

| Property | Value | Citation(s) |
|-------------------|---|-------------|
| CAS Number | 1246298-29-2 | [1][2] |
| Molecular Formula | C27H39D5O | [1][2] |
| Molecular Weight | 389.67 g/mol | [2] |
| Synonyms | (2,2,3,4,4-D5)-5 α -cholesta-8,24-dien-3 β -ol | [1][2] |

Experimental Protocols: Quantification of Sterols using LC-MS

The following protocol is a representative method for the analysis of zymosterol and other sterols in biological samples, where **Zymosterol-d5** would be used as an internal standard. This method is based on a simplified liquid chromatography-mass spectrometry (LC-MS) approach.^{[3][4][5]}

Objective: To quantify zymosterol and other late-stage cholesterol biosynthesis intermediates from cultured cells or plasma.

1. Sample Preparation:

- Biological samples (e.g., cultured human hepatocytes, plasma) are saponified to release free sterols from their esterified forms.
- Sterols are then extracted using an organic solvent such as hexane.
- The organic phase is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS analysis.
- A known concentration of **Zymosterol-d5** is added at the beginning of the sample preparation process to serve as an internal standard.

2. Liquid Chromatography (LC) Separation:

- **Column:** A pentafluorophenyl (PFP) stationary phase is effective for separating structurally similar sterols.^{[3][4][5]}
- **Mobile Phase:** A gradient of methanol and water or a similar reversed-phase solvent system is typically used.
- **Flow Rate:** A flow rate appropriate for the column dimensions is applied to achieve optimal separation.
- **Temperature:** Column temperature can be controlled to enhance separation.^[5]

3. Mass Spectrometry (MS) Detection:

- **Ionization:** Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
- **Detection Mode:** Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

- MRM Transition for Zymosterol: A common transition for zymosterol is m/z 367 \rightarrow 215.[5] The corresponding transition for **Zymosterol-d5** would be monitored for quantification.

4. Quantification:

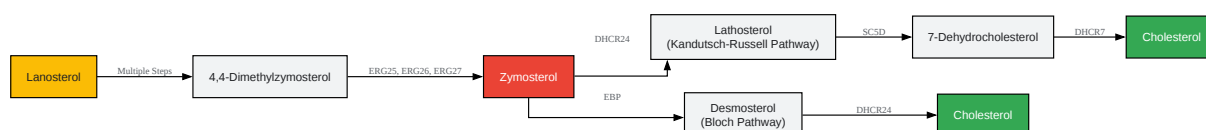
- A calibration curve is generated using known concentrations of a zymosterol standard.
- The peak area ratio of endogenous zymosterol to the **Zymosterol-d5** internal standard is used to determine the concentration of zymosterol in the sample by interpolating from the calibration curve.

Signaling and Biosynthetic Pathways

Zymosterol is a key intermediate in the biosynthesis of cholesterol in mammals and ergosterol in fungi. These pathways are critical for maintaining cell membrane integrity and function.

Cholesterol Biosynthesis Pathway (Post-Lanosterol)

This pathway illustrates the conversion of lanosterol to cholesterol in the endoplasmic reticulum. Zymosterol is a central intermediate in both the Bloch and Kandutsch-Russell pathways.[1][6]



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Caption: Cholesterol biosynthesis from lanosterol, highlighting zymosterol's role.

Ergosterol Biosynthesis Pathway (Post-Zymosterol)

In fungi, zymosterol is a precursor to ergosterol, the primary sterol in fungal cell membranes. This pathway is a major target for antifungal drugs.[7][8]

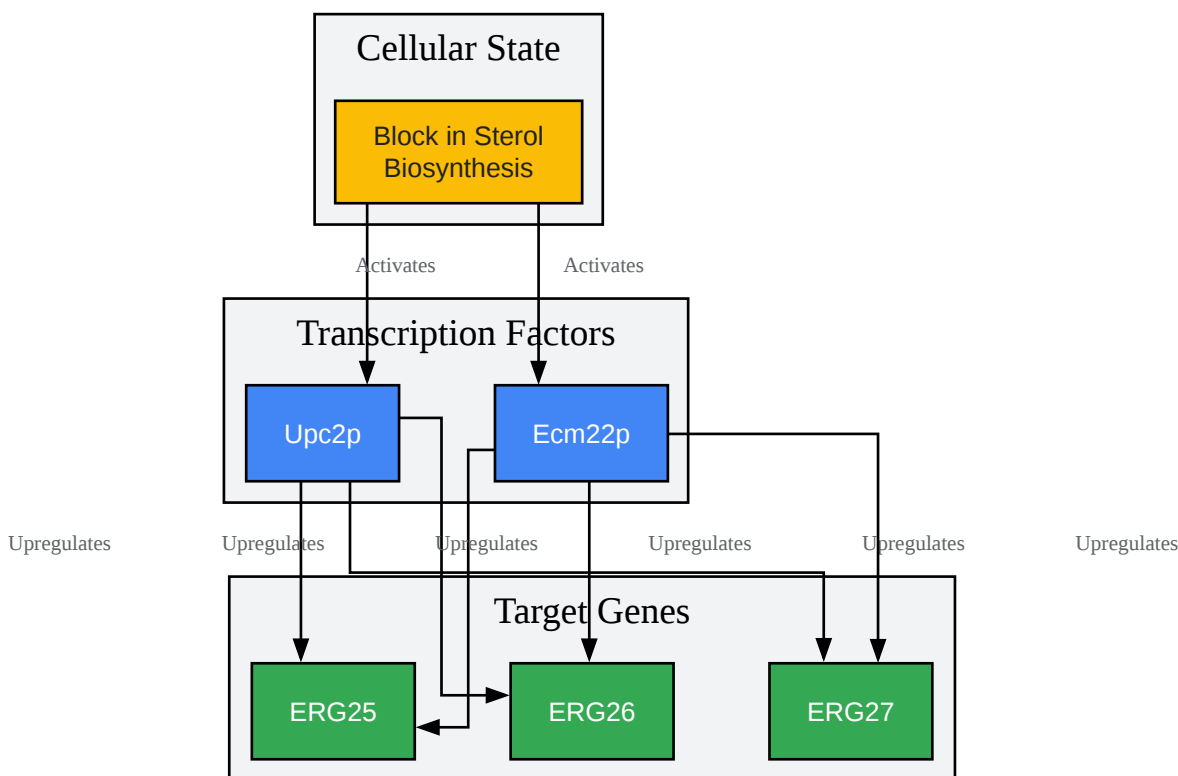


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Caption: Conversion of zymosterol to ergosterol in fungi.

Transcriptional Regulation of Zymosterol Biosynthesis

The biosynthesis of zymosterol is tightly regulated at the transcriptional level, particularly in yeast. In response to blocks in sterol biosynthesis, the transcription factors Upc2p and Ecm22p coordinately upregulate the expression of genes required for zymosterol synthesis.[2]



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Caption: Transcriptional control of zymosterol biosynthesis genes.

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